D-Glucono-1,5-lactone-1-13C
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Overview
Description
It is a polyhydroxy acid capable of metal chelating, moisturizing, and exhibiting antioxidant activity . This compound is widely used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Glucono-1,5-lactone-1-13C is typically synthesized by the selective anomeric oxidation of unprotected aldoses with bromine . Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .
Industrial Production Methods
Industrial production of this compound involves the oxidative fermentation of glucose syrup derived from corn or beet/sugar cane sugar using a fungal strain (Aspergillus niger), followed by several stages of purification .
Chemical Reactions Analysis
Types of Reactions
D-Glucono-1,5-lactone-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to gluconic acid.
Hydrolysis: In aqueous media, it hydrolyzes to an equilibrium mixture of D-gluconic acid and the delta- and gamma-lactones.
Reduction: It can be reduced to form gluconic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation and transition metal complexes for dehydrogenation . Hydrolysis typically occurs in aqueous media at room temperature .
Major Products
The major products formed from these reactions include D-gluconic acid and its lactone derivatives .
Scientific Research Applications
D-Glucono-1,5-lactone-1-13C has a wide range of scientific research applications, including:
Mechanism of Action
D-Glucono-1,5-lactone-1-13C exerts its effects through its polyhydroxy acid structure, which allows it to chelate metal ions, provide moisturizing effects, and exhibit antioxidant activity . It interacts with various molecular targets and pathways, including reactive oxygen species and endogenous metabolites .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D-Glucono-1,5-lactone-1-13C include:
- Gluconic acid lactone
- Glucono-delta-lactone
- 1,5-D-gluconolactone
- 1,5-Gluconolactone
- Delta-gluconolactone
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly useful in scientific research for tracing and quantitation purposes . Its ability to chelate metal ions and exhibit antioxidant activity further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C6H10O6 |
---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1/i6+1 |
InChI Key |
PHOQVHQSTUBQQK-CEBRVEKZSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([13C](=O)O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
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